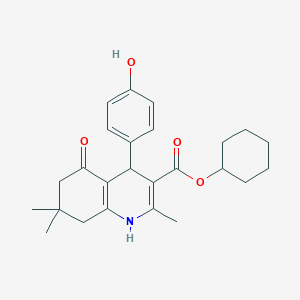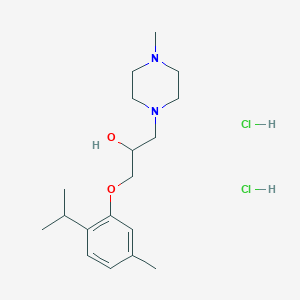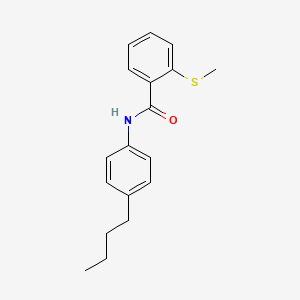
N-(4-butylphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(4-butylphenyl)-2-(methylthio)benzamide acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter release and cognitive function. By enhancing the activity of this receptor, N-(4-butylphenyl)-2-(methylthio)benzamide may improve cognitive function and have neuroprotective effects. In cancer cells, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, N-(4-butylphenyl)-2-(methylthio)benzamide may induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance cognitive function and improve memory in animal models. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the M1 muscarinic acetylcholine receptor. However, N-(4-butylphenyl)-2-(methylthio)benzamide also has some limitations, including its limited solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several potential future directions for research on N-(4-butylphenyl)-2-(methylthio)benzamide. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a cancer therapy, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide could be studied further for its potential as a treatment for autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis and purification of N-(4-butylphenyl)-2-(methylthio)benzamide, as well as to investigate its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
N-(4-butylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process that involves the reaction of 4-butylphenylboronic acid with 2-bromo-4-methylthiophenol, followed by the coupling reaction with 2-aminobenzamide. The resulting compound is then purified through column chromatography to obtain N-(4-butylphenyl)-2-(methylthio)benzamide.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In cancer biology, N-(4-butylphenyl)-2-(methylthio)benzamide has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. In immunology, N-(4-butylphenyl)-2-(methylthio)benzamide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-4-7-14-10-12-15(13-11-14)19-18(20)16-8-5-6-9-17(16)21-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVRQXLFTLDXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

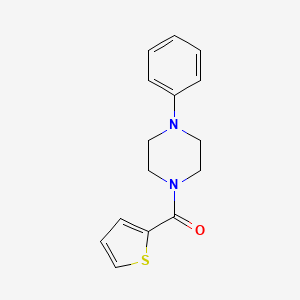
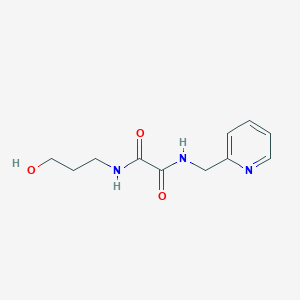
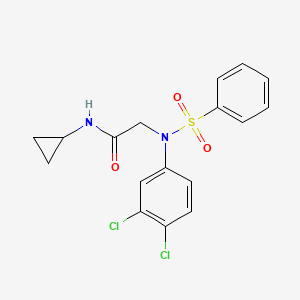
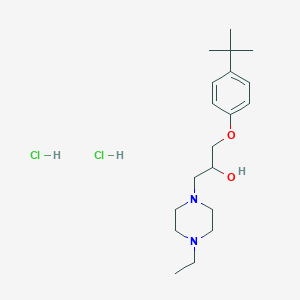
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
